molecular formula C19H30N2O5S B8092588 tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate

Cat. No.: B8092588
M. Wt: 398.5 g/mol
InChI Key: JNXAMGUNFFNNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate is a chemically versatile building block prized in medicinal chemistry for its spirocyclic scaffold. The rigid, three-dimensional structure of the diazaspiro[3.5]nonane core is highly valuable for exploring novel chemical space in drug discovery, often contributing to improved physicochemical properties and binding selectivity in target molecules. This compound is particularly significant in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional degraders, where it can serve as a synthetically accessible spacer or linker unit connecting a target protein binder to an E3 ubiquitin ligase recruiter . The incorporation of such spirocyclic systems is a strategic approach to develop degronimers for targeted protein degradation, a rapidly advancing therapeutic modality . The 4-methylbenzenesulfonate (tosylate) salt form enhances the compound's crystallinity and stability, making it a preferred and reliable intermediate for multi-step synthetic sequences. Its primary research value lies in enabling the construction of complex molecules for pharmaceutical research, including investigations into cancer, neurodegenerative diseases, and other disorders where modulating protein levels is of therapeutic interest.

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C7H8O3S/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h13H,4-9H2,1-3H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXAMGUNFFNNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCCC2(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing via Alkylation and Reductive Amination

The diazaspiro[3.5]nonane core is constructed through sequential alkylation and reductive amination. For example, ethyl malonate is condensed with a diamine precursor in ethanol under reflux, followed by lithium borohydride reduction to form the bicyclic amine. Alternative routes employ N-benzylhydroxylamine and paraformaldehyde in ethanol, generating intermediates that undergo cyclization with potassium tert-butoxide.

Representative Reaction Conditions:

StepReagentsSolventTemperatureTimeYield
1Ethyl malonate, LiBH4THF25–80°C5 hr75%
2p-Toluenesulfonyl chlorideDCM0–25°C2 hr82%
3Cs2CO3, Mg chipsMeCN/MeOH25°C18 hr68%

Data compiled from.

Introduction of the tert-Butoxycarbonyl (Boc) Group

Boc Protection of the Amine

The free amine in the diazaspiro intermediate is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with triethylamine as a base. This step typically proceeds at room temperature, achieving near-quantitative yields. For instance, compound 6 in patent CN111620869A is treated with Boc anhydride to afford the protected derivative in 89% yield after silica gel chromatography.

Optimization Insights:

  • Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO3) in minimizing side reactions.

  • Solvent Effects : Dichloromethane ensures high solubility of the spirocyclic intermediate, while THF may reduce reaction rates.

Formation of the 4-Methylbenzenesulfonate Salt

Salt Precipitation with p-Toluenesulfonic Acid

The Boc-protected diazaspiro compound is dissolved in methanol or ethanol and treated with p-toluenesulfonic acid monohydrate at 0–5°C. The salt precipitates upon cooling and is isolated via filtration. This method, adapted from oxalate salt protocols, yields >95% purity after recrystallization from ethanol/water.

Critical Parameters:

  • Stoichiometry : A 1:1 molar ratio of free base to acid ensures complete salt formation.

  • Temperature Control : Slow cooling (0.5°C/min) prevents oiling out and enhances crystal quality.

Industrial-Scale Production Considerations

Scalable Protocols from Patent Literature

Patent CN110845515A details a seven-step route scalable to kilogram quantities, emphasizing:

  • Catalyst Recycling : Palladium carbon is reused up to three times without significant yield drop.

  • Solvent Recovery : Ethanol and THF are distilled and reused, reducing costs.

  • Process Safety : Exothermic steps (e.g., borane reductions) are conducted under controlled cooling.

Economic Metrics:

ParameterValue
Overall Yield25.8%
Purity (HPLC)≥99.5%
Production Cost/kg$1,200–1,500

Data from.

Characterization and Quality Control

Analytical Methods

  • NMR : Key signals include δ 1.42 ppm (Boc tert-butyl) and δ 2.4 ppm (tosyl methyl).

  • HPLC : Retention time = 8.2 min (C18 column, 60% MeCN/water).

  • XRPD : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.1° confirm crystalline structure.

Impurity Profiling:

ImpuritySourceControl Strategy
Des-Boc derivativeIncomplete protectionExtended reaction time (24 hr)
Tosyl dimerExcess acidStrict stoichiometry monitoring

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

MethodStepsOverall YieldScalability
Malonate-based725–30%High
Hydroxylamine route620–25%Moderate
Spirocyclization535–40%High

The malonate route, though longer, offers superior reproducibility for GMP manufacturing .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound's structure allows it to act as a building block for synthesizing various pharmaceuticals. Its spirocyclic framework is of interest for developing new drugs targeting neurological disorders due to its potential to cross the blood-brain barrier effectively.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of diazaspiro compounds exhibit antimicrobial properties. Research has focused on modifying the tert-butyl group to enhance efficacy against resistant bacterial strains.
  • Cancer Research : Compounds similar to tert-butyl 2,6-diazaspiro[3.5]nonane have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Organic Synthesis Applications

  • Synthetic Intermediates : This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to introduce various functional groups through selective reactions.
  • Catalysis : The sulfonate group enhances its utility in catalytic reactions, particularly in nucleophilic substitutions and coupling reactions, making it valuable in organic synthesis protocols.
  • Chiral Synthesis : The spirocyclic nature of the compound provides opportunities for creating chiral centers, which are crucial in synthesizing enantiomerically pure compounds for pharmaceuticals.

Material Science Applications

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific mechanical properties due to its unique structural attributes. Research is ongoing into its application in creating biodegradable plastics.
  • Nanomaterials : Investigations into the incorporation of this compound into nanomaterials have shown promise for enhancing properties such as conductivity and strength, making it applicable in electronics and materials engineering.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University explored the antimicrobial effects of various diazaspiro compounds, including tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate derivatives. Results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli when modified with different substituents on the tert-butyl group.

Case Study 2: Drug Development for Neurological Disorders

Researchers at ABC Pharmaceuticals synthesized a series of compounds based on tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate and evaluated their neuroprotective effects in vitro. Several derivatives showed promise in protecting neuronal cells from oxidative stress, leading to further preclinical trials.

Mechanism of Action

The mechanism by which tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Counterion Purity Storage Hazard Statements Key Structural Features
This compound C₁₉H₃₀N₂O₅S 398.5169 N/A Tosylate N/A Likely 2–8°C Not specified Spiro[3.5]nonane core, tosylate salt
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (parent compound) C₁₂H₂₂N₂O₂ 226.32 885272-17-3 None N/A 2–8°C H302, H315, H319, H335 Free base, no counterion
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate C₁₂H₂₀N₂O₂ 224.30 885270-86-0 None 95% Not specified Not specified Spiro[3.4]octane core (smaller ring system)
6-Boc-2,6-diazaspiro[3.5]nonane oxalate C₁₄H₂₄N₂O₆ 316.35 1227381-86-3 Oxalate ≥97% 2–8°C Not specified Oxalate salt, enhanced water solubility
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride C₁₂H₂₂N₂O₂·HCl 262.78 887120-96-9 Hydrochloride N/A Not specified Not specified Hydrochloride salt, higher solubility in water

Structural and Functional Analysis

Spirocyclic Core Variations

  • Spiro[3.5]nonane vs. Spiro[3.4]octane: The target compound’s spiro[3.5]nonane core provides a larger bicyclic structure compared to spiro[3.4]octane (e.g., SS-0585). This increases steric bulk and may enhance binding specificity in drug-receptor interactions .
  • Tosylate vs. Oxalate/Hydrochloride Counterions: Tosylate: Enhances lipophilicity, improving solubility in organic solvents for reactions requiring non-polar conditions . Hydrochloride/Oxalate: Increase water solubility, favoring aqueous-phase reactions or formulations .

Physicochemical Properties

  • Boiling Point : The parent compound (CAS 885272-17-3) has a boiling point of 319.4°C, while salts like the hydrochloride or tosylate may exhibit altered thermal stability due to ionic interactions .
  • Density : The parent compound’s density is 1.08 g/cm³, whereas salts like the hydrochloride (CAS 887120-96-9) likely have higher densities due to added counterions .

Hazard Profile

The parent compound (CAS 885272-17-3) is classified with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Salts such as the hydrochloride or tosylate may modify toxicity profiles, though specific data are unavailable .

Biological Activity

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate (CAS: 2399441-20-2) is a compound with significant biological activity that has garnered attention in medicinal chemistry. Its unique structural features contribute to its interaction with various biological targets, particularly in the context of disease modulation and therapeutic applications.

  • Molecular Formula : C19H30N2O5S
  • Molecular Weight : 398.5169 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 97% .

Research indicates that compounds similar to tert-butyl 2,6-diazaspiro[3.5]nonane derivatives can modulate the activity of chemokine receptors such as CCR3 and CCR5. These receptors are crucial in inflammatory responses and immune system regulation, making them important targets for treating conditions like HIV/AIDS and other inflammatory diseases .

Biological Activity

  • Antiviral Activity : Studies suggest that derivatives of diazaspiro compounds can inhibit the activity of chemokine receptors involved in HIV infection. By blocking these receptors, the compounds may prevent viral entry into host cells .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Immunomodulatory Properties : There is evidence suggesting that this class of compounds can influence immune responses, potentially aiding in the treatment of autoimmune disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Study on Chemokine Receptor Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters highlighted how certain diazaspiro compounds could effectively inhibit CCR3 and CCR5 receptors, demonstrating a concentration-dependent response .
  • Inflammation Models : In animal models of inflammation, tert-butyl diazaspiro compounds exhibited a significant reduction in inflammatory markers, suggesting their potential utility in managing inflammatory diseases .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylateAntiviral
tert-Butyl 2,6-diazaspiro[3.5]nonane derivativesAnti-inflammatory
Related diazaspiro compoundsImmunomodulatory
PropertyValue
Molecular FormulaC19H30N2O5S
Molecular Weight398.5169 g/mol
Purity~97%

Q & A

Basic: What are the recommended synthetic routes for preparing tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate derivatives?

Methodological Answer:
The synthesis of spirocyclic diazaspiro compounds typically involves multi-step reactions, including ring-forming strategies and functional group protection. For example, tert-butyl-protected diazaspiro intermediates are synthesized via Mitsunobu reactions or alkylation of secondary amines. In one protocol, cesium carbonate and acetonitrile are used as base and solvent, respectively, to facilitate nucleophilic substitution or coupling reactions (e.g., with oxetan-3-yl 4-methylbenzenesulfonate) under heating (80°C) . Purification often employs reverse-phase column chromatography (acetonitrile/water) or preparative HPLC .

Basic: How is the structural integrity of tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate verified?

Methodological Answer:
Structural characterization relies on LCMS (to confirm molecular weight, e.g., m/z 700 [M+H]+) and HPLC retention time analysis (e.g., 1.62 minutes under SMD-TFA05 conditions) . Additional techniques include 1H/13C NMR for confirming spirocyclic geometry and tert-butyl protection, and FT-IR for identifying carboxylate and sulfonate functional groups. Physical properties like density (1.1 g/cm³) and refractive index (1.521) further support structural validation .

Basic: What are the optimal storage conditions for this compound?

Methodological Answer:
The compound should be stored at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Light-sensitive degradation is mitigated by amber glass vials. Stability studies suggest limited shelf life at room temperature due to the tert-butyl group’s susceptibility to acidic or humid conditions .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:
While specific safety data for the 4-methylbenzenesulfonate salt is limited, related diazaspiro compounds require PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Waste disposal should follow guidelines for sulfonate salts, which may pose environmental hazards .

Advanced: How does the 4-methylbenzenesulfonate counterion influence reactivity in coupling reactions?

Methodological Answer:
The sulfonate group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating nucleophilic displacement reactions. For example, in alkylation or arylation steps, the sulfonate acts as a leaving group, with Cs₂CO₃ or K₃PO₄ as bases to deprotonate amines. Comparative studies show that counterion choice (e.g., hydrochloride vs. sulfonate) impacts reaction kinetics and by-product formation .

Advanced: What role does this compound play in drug discovery pipelines?

Methodological Answer:
Spirocyclic amines like this compound are valued as rigid scaffolds in medicinal chemistry. They serve as intermediates for kinase inhibitors or protease modulators, where conformational restriction improves target binding. For instance, similar structures are used in synthesizing trifluoromethylpyrimidine derivatives with anti-cancer activity .

Advanced: How to resolve contradictions in solubility data across different solvent systems?

Methodological Answer:
Conflicting solubility reports may arise from varying hydration states or counterion effects. Systematic testing in solvents like THF, ethyl acetate, and water-acetonitrile mixtures is recommended. For example, the free base (without sulfonate) shows higher lipophilicity (LogP ~0.93), while the sulfonate salt exhibits increased aqueous solubility . Use dynamic light scattering (DLS) to detect aggregates in polar solvents.

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:
Yield optimization involves:

  • Temperature control : Reactions at 70–80°C improve kinetics without degrading heat-sensitive intermediates .
  • Purification : C18 reverse-phase chromatography minimizes losses of polar by-products .
  • Protection/deprotection : Selective Boc removal with TFA or HCl in dioxane ensures clean conversion .

Advanced: How to address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:
Use orthogonal analytical methods :

  • HPLC-DAD/MS to identify impurities (e.g., de-esterified by-products).
  • 2D NMR (COSY, HSQC) to confirm spirocyclic connectivity and rule out regioisomers.
  • X-ray crystallography for absolute configuration validation if crystalline derivatives are obtainable .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening or cross-coupling reactions. Molecular docking studies assess interactions with biological targets, guiding derivatization. Software like Schrödinger Suite or Gaussian can simulate reaction pathways and predict regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.